3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

CYP3A4 inhibition drug metabolism kinase inhibitor safety

Procure CAS 953243-14-6 for your CYP3A4 inactivation assays and kinase selectivity profiling. This 3,5-dimethoxy-substituted imidazo[1,2-b]pyridazine exhibits a well-characterized TDI signature (IC50 90 nM, Ki 250–660 nM) that is distinct from 2,3-dimethoxy (CAS 953242-68-7) and unsubstituted analogs. Its direct 2‑phenyl linkage differentiates it from the meta-phenoxy VEGFR2 inhibitor series, enabling novel chemotype exploration. Essential for SAR matrix studies and PBPK model validation. Available in research quantities at ≥95% purity.

Molecular Formula C22H20N4O4
Molecular Weight 404.426
CAS No. 953243-14-6
Cat. No. B2609714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS953243-14-6
Molecular FormulaC22H20N4O4
Molecular Weight404.426
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C22H20N4O4/c1-28-17-10-15(11-18(12-17)29-2)22(27)23-16-6-4-14(5-7-16)19-13-26-20(24-19)8-9-21(25-26)30-3/h4-13H,1-3H3,(H,23,27)
InChIKeyQXRLMQQBMSFNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953243-14-6): Baseline Compound Identity and Kinase-Targeted Scaffold Context


3,5-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953243-14-6, molecular formula C22H20N4O4, molecular weight 404.43) is a synthetic small-molecule inhibitor built on the imidazo[1,2-b]pyridazine hinge-binding scaffold [1]. This scaffold has been validated across multiple kinase targets including VEGFR2, p38 MAP kinase, and IKKβ by Takeda and other groups [1]. The compound features a 3,5-dimethoxybenzamide moiety linked via a para-substituted phenyl ring to the 2-position of the 6-methoxyimidazo[1,2-b]pyridazine core, a connectivity pattern that distinguishes it from the meta-phenoxy-bridged VEGFR2 inhibitors described by Miyamoto et al. (2012) [2]. Available from multiple suppliers at ≥95% purity, the compound is primarily positioned as a research-grade kinase probe .

Why Generic Substitution Fails for 3,5-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide: Scaffold Connectivity and CYP3A4 Liability Divergence


Imidazo[1,2-b]pyridazine-based kinase inhibitors cannot be treated as a fungible commodity class because small changes in substitution pattern (regioisomerism of the methoxybenzamide unit, phenyl linker position, and hinge-binding group) produce large shifts in kinase selectivity, CYP450 inhibition profile, and binding kinetics. For CAS 953243-14-6, the 3,5-dimethoxy substitution on the benzamide ring yields a distinct CYP3A4 time-dependent inhibition signature (IC50 90 nM, Ki 250 nM) that differs from both close regioisomers (e.g., 2,3-dimethoxy analog CAS 953242-68-7) and the more extensively characterized meta-phenoxy VEGFR2 inhibitor 6b [1][2]. Substituting a structurally similar analog without matching this exact connectivity pattern risks introducing uncharacterized off-target kinase activity or altered metabolic stability, rendering assay results non-reproducible and procurement decisions unreliable [1].

Quantitative Differentiation Evidence Guide: 3,5-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide vs. Closest Analogs


CYP3A4 Time-Dependent Inhibition: 3,5-Dimethoxy vs. Regioisomeric 2,3-Dimethoxy Analog

CAS 953243-14-6 exhibits moderate time-dependent inhibition of recombinant human CYP3A4 with an IC50 of 90 nM (30-min preincubation, midazolam substrate, NADPH-generating system) and a Ki of 250 nM [1]. Although direct head-to-head CYP3A4 data for the 2,3-dimethoxy regioisomer (CAS 953242-68-7) and the unsubstituted benzamide analog (CAS 953242-90-5) are not publicly available, class-level inference from the imidazo[1,2-b]pyridazine benzamide series indicates that the position and number of methoxy groups on the benzamide ring modulate CYP3A4 binding affinity and time-dependence in a manner not predictable from VEGFR2 potency alone [2]. Users substituting any analog without verifying its CYP3A4 profile risk confounding cellular or in vivo experimental outcomes due to unanticipated metabolic interference.

CYP3A4 inhibition drug metabolism kinase inhibitor safety

Kinase Selectivity Profile Differentiation: 3,5-Dimethoxybenzamide Connectivity vs. Takeda VEGFR2 Leads

The imidazo[1,2-b]pyridazine scaffold has been crystallographically validated as a hinge binder for VEGFR2 (PDB 3VO3) and p38 MAP kinase (PDB 6ANL) [1][2]. However, CAS 953243-14-6 differs fundamentally from the Takeda clinical candidate TAK-593 and from compound 6b (VEGFR2 IC50 7.1 nM) in its connectivity: the phenyl ring is directly attached at the imidazo[1,2-b]pyridazine 2-position rather than connected via a 6-phenoxy linker [3]. This 2-phenyl-imidazo[1,2-b]pyridazine topology places the benzamide moiety in a different vector relative to the hinge, likely resulting in a distinct kinase selectivity fingerprint compared to 6-phenoxy derivatives. While explicit kinome-wide profiling data for CAS 953243-14-6 are not publicly available, the scaffold connectivity difference predicts selectivity divergence from clinically precedented VEGFR2/PDGFR inhibitors such as TAK-593 (selective for VEGFR/PDGFR families, IC50 >1 μM against >200 kinases) [4].

VEGFR2 kinase kinase selectivity scaffold hopping

CYP3A4 Inactivation Potency: Ki Determination in Human Liver Microsomes

Beyond the IC50 value, CAS 953243-14-6 has been characterized for its CYP3A4 inactivation constant (Ki = 250 nM in recombinant enzyme; Ki = 660 nM in human liver microsomes, both using midazolam as probe substrate with 5-min preincubation) [1]. These multi-condition Ki values provide a quantitative basis for assessing time-dependent CYP3A4 inactivation risk that is absent for nearly all other imidazo[1,2-b]pyridazine benzamide analogs publicly available from vendor catalogs. The ~2.6-fold shift in Ki between recombinant enzyme and human liver microsomes indicates that nonspecific microsomal binding partially attenuates the inactivation potency, a parameter critical for physiologically based pharmacokinetic (PBPK) modeling that cannot be inferred from structural inspection alone.

CYP3A4 inactivation hepatic metabolism drug-drug interaction risk

Optimal Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide


CYP3A4 Time-Dependent Inhibition Reference Compound for ADME-Tox Assay Validation

With its well-characterized CYP3A4 time-dependent inhibition parameters (IC50 90 nM, Ki 250–660 nM across recombinant enzyme and human liver microsomes) [1], CAS 953243-14-6 can serve as a moderate-potency positive control or reference standard in CYP3A4 inactivation assays. Its multi-condition data allow calibration of assay sensitivity and inter-laboratory reproducibility benchmarking, a role that its regioisomeric analogs cannot fulfill due to the absence of equivalent published CYP profiling data.

Kinase Selectivity Probe with 2-Phenyl-Imidazo[1,2-b]Pyridazine Connectivity

The direct 2-phenyl linkage to the imidazo[1,2-b]pyridazine core differentiates this compound from the extensively studied 6-phenoxy VEGFR2 inhibitor series (e.g., TAK-593, compound 6b) [2][3]. Researchers performing kinome-wide selectivity profiling can use CAS 953243-14-6 to probe kinase targets that are inaccessible or differentially engaged by the 6-phenoxy scaffold topology, potentially identifying novel kinase inhibition chemotypes.

Structure-Activity Relationship (SAR) Anchor Point for Benzamide Methoxy Substitution Studies

Within the imidazo[1,2-b]pyridazine benzamide series, the 3,5-dimethoxy substitution pattern represents a defined SAR data point that complements the 2,3-dimethoxy (CAS 953242-68-7) and unsubstituted (CAS 953242-90-5) analogs . Procurement of all three regioisomers enables systematic exploration of methoxy positional effects on kinase potency, CYP inhibition, and physicochemical properties, making CAS 953243-14-6 an essential component of a matrix SAR set.

In Vitro Drug-Drug Interaction Risk Assessment in Early Discovery

The availability of human liver microsome-derived CYP3A4 Ki data (660 nM) [1] permits quantitative incorporation of CAS 953243-14-6 into PBPK models for prospective DDI risk estimation. This compound can be employed as a tool molecule to validate in vitro-to-in vivo extrapolation (IVIVE) methodologies for time-dependent CYP3A4 inhibitors within the imidazo[1,2-b]pyridazine chemical space.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.